MOF Topology Control: Methyl Substitution on 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride Alters Crystal Packing vs. Unsubstituted Analog
The incorporation of a methyl group on the imidazole ring in HMIBA (the ligand form of this compound) leads to a different interpenetration mode in Cd-based metal-organic frameworks compared to the unsubstituted ligand HIBA. This demonstrates the methyl group's role in directing supramolecular assembly [1].
| Evidence Dimension | Crystal Structure and Interpenetration Topology |
|---|---|
| Target Compound Data | Cd(MIBA)2·H2O·1.3DMF (4) and Cd(MIBA)2·0.5H2O·1.2DMA (6) exhibit a normal mode of fourfold diamondoid interpenetrating net. |
| Comparator Or Baseline | Cd(IBA)2·H2O·1.7DMF (3) exhibits an abnormal fourfold [2+2] interpenetrating diamond net. |
| Quantified Difference | The HMIBA-derived complexes (4 & 6) form a normal fourfold interpenetrating diamondoid net, while the HIBA-derived complex (3) forms an abnormal [2+2] interpenetrating diamond net. |
| Conditions | Solvothermal synthesis conditions using DMF or DMA as solvent, characterized by single-crystal X-ray diffraction. |
Why This Matters
This directly impacts the porosity, stability, and potential guest-molecule uptake of the resulting MOF, making the methylated ligand essential for achieving specific material properties.
- [1] Cui, K. H., Yao, S. Y., Li, H. Q., Li, Y. T., Zhao, H. P., Jiang, C. J., & Tian, Y. Q. (2011). Acentric and chiral four-connected metal-organic frameworks based on the racemic binaphthol-like chiral ligand of 4-(1-H(or methyl)-imidaozol-1-yl) benzoic acid. CrystEngComm, 13(10), 3432–3437. View Source
